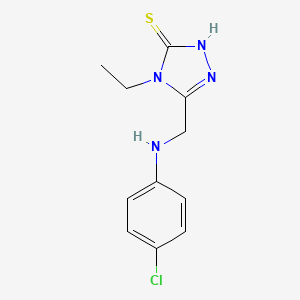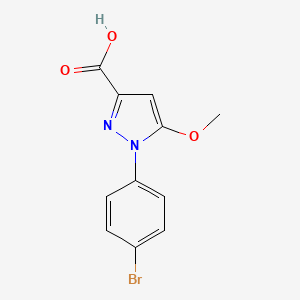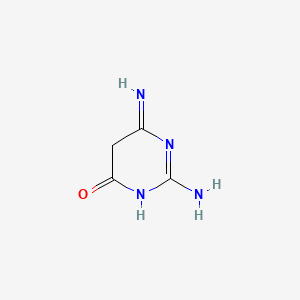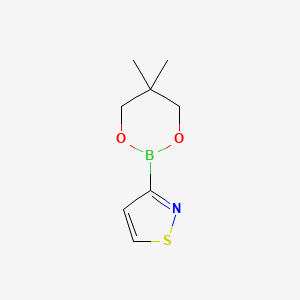![molecular formula C25H28NO2P B11772064 4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine CAS No. 51713-17-8](/img/structure/B11772064.png)
4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Morpholino-1-phenylpropyl)diphenylphosphine oxide is a chemical compound with the molecular formula C₂₅H₂₈NO₂P and a molecular weight of 405.47 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholino-1-phenylpropyl)diphenylphosphine oxide typically involves the reaction of morpholine, phenylpropyl bromide, and diphenylphosphine oxide under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for (3-Morpholino-1-phenylpropyl)diphenylphosphine oxide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Morpholino-1-phenylpropyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphine oxides and morpholine derivatives.
Reduction: Formation of phosphine and phenylpropyl derivatives.
Substitution: Formation of substituted phosphine oxides.
Scientific Research Applications
(3-Morpholino-1-phenylpropyl)diphenylphosphine oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Morpholino-1-phenylpropyl)diphenylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (3-Morpholino-1-phenylpropyl)diphenylphosphine
- (3-Morpholino-1-phenylpropyl)diphenylphosphine sulfide
- (3-Morpholino-1-phenylpropyl)diphenylphosphine selenide
Uniqueness
(3-Morpholino-1-phenylpropyl)diphenylphosphine oxide is unique due to its specific combination of morpholino and diphenylphosphine oxide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
51713-17-8 |
|---|---|
Molecular Formula |
C25H28NO2P |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-(3-diphenylphosphoryl-3-phenylpropyl)morpholine |
InChI |
InChI=1S/C25H28NO2P/c27-29(23-12-6-2-7-13-23,24-14-8-3-9-15-24)25(22-10-4-1-5-11-22)16-17-26-18-20-28-21-19-26/h1-15,25H,16-21H2 |
InChI Key |
GRUZSGIAOOBDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Benzo[d]isothiazol-3-yl)acetamide](/img/structure/B11771981.png)
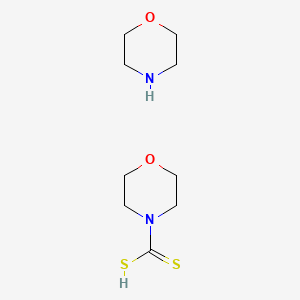

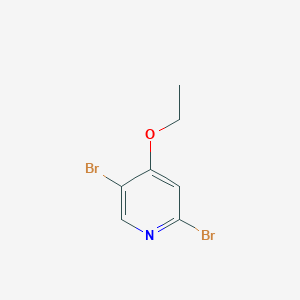
![Butyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11771997.png)
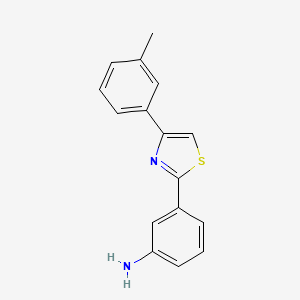


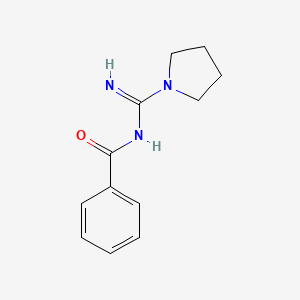
![(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11772044.png)
